10-Undecen-1-yl acetate
Overview
Description
10-Undecen-1-yl acetate is a chemical compound that is derived from 10-undecenoic acid and its derivatives. It is a molecule of interest due to its applications in various fields such as medicine, perfumery, cosmetics, and the chemical industry. The compound is also relevant in the synthesis of pheromones for agricultural pest management .
Synthesis Analysis
The synthesis of 10-undecen-1-yl acetate and related compounds can be achieved through various chemical reactions. One method involves the electrochemical polymerization of 10-undecenoic acid, which results in a mixture of dimeric, oligomeric, and polymeric products . Another approach utilizes the Wittig reaction to derive pheromones from 10-undecenoic acid, which is an inexpensive source for such syntheses . Additionally, ozonolysis of undecylenic acid derivatives has been employed in one-pot procedures to create acyclic α,ω-bifunctional compounds, which are precursors to 10-undecen-1-yl acetate .
Molecular Structure Analysis
The molecular structure of 10-undecen-1-yl acetate is characterized by a long alkyl chain with a terminal double bond and an ester functional group. The synthesis of novel compounds from 10-undecenoic acid hydrazide has been reported, which includes the formation of thiazolidin-4-ones and thiazan-4-one derivatives, indicating the versatility of the undecenoic acid backbone in creating various molecular structures .
Chemical Reactions Analysis
10-Undecen-1-yl acetate can be synthesized through different chemical reactions, including acetalization reactions with glycol to produce glycol acetals, which have applications in flavoring and fragrance industries . The compound can also be incorporated into copolymers, as demonstrated by the copolymerization of ethylene and 10-undecen-1-ol using a metallocene catalyst, resulting in nanocomposites with enhanced structural stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of 10-undecen-1-yl acetate and its derivatives are influenced by the functional groups present in the molecule. For instance, the solubilizing power of sodium salts derived from methyl 11-aryl-9-undecenoates has been studied, showing excellent solubilization capabilities for certain compounds . In the context of pheromones, the stability and attractiveness of lures containing acetate derivatives have been evaluated, with findings indicating that some formulations maintain their attractiveness even after extended exposure in the field .
Scientific Research Applications
Flavor Enhancement and Smoking Quality Improvement
- Bian Rui-Fang et al. (2005) synthesized 10-undecenal glycol acetal from 10-undecenal and glycol, demonstrating its application in cigarettes for flavor enhancement and reduced smoke irritation, improving smoking quality (Bian Rui-Fang et al., 2005).
Insect Pheromone Synthesis
- L. Gânscă and I. Oprean (2002) described a practical synthesis of Z-10-dodecen-1-yl acetate, a component of some lepidopteran insect sex pheromones (L. Gânscă & I. Oprean, 2002).
Catalysis and Synthesis Methods
- Xu Zhao-hui (2011) investigated the synthesis of 10-undecenal glycol acetal using vitamin C as a catalyst, optimizing reaction conditions for better yield (Xu Zhao-hui, 2011).
Modification of Macromolecular Organization
- Pierre Piluso et al. (2018) explored the impact of 10-undecenal PVA acetalization on the macromolecular organization and viscosity of aqueous solutions, significantly modifying polymer-polymer interactions and enhancing solution viscosity (Pierre Piluso et al., 2018).
Anti-Inflammatory Properties
- N. Ercoli, Juan Arbona, and Esther Tabernero (1971) studied 10-undecen-1-yl-thiopseudourea iodide for its anti-infective and considerable antiphlogistic actions in experimental arthritis and burns (N. Ercoli et al., 1971).
Solubility and Micellar Behavior
- Gyoujin Cho and D. Glatzhofer (1987) examined the solubilization behavior of m-chlorophenol by polymeric and copolymeric surfactants derived from 10-undecen-1-yl sulfate micelle, revealing the surfactants' ability to form micelles and enhance solubility (Gyoujin Cho & D. Glatzhofer, 1987).
Safety And Hazards
Future Directions
10-Undecen-1-yl acetate is currently used as a flavoring ingredient in the food industry and in the production of perfumes and cosmetics . Its future directions could include further exploration of its potential uses in these and other industries, as well as continued research into its properties and safety.
properties
IUPAC Name |
undec-10-enyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3H,1,4-12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVAXEYHJAFRGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861737 | |
Record name | 10-Undecen-1-ol, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a rose odour | |
Record name | 10-Undecenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031017 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 10-Undecen-1-yl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
269.00 to 271.00 °C. @ 760.00 mm Hg | |
Record name | 10-Undecenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031017 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in most organic solvents, 1 ml in 2 ml 80% alcohol (in ethanol) | |
Record name | 10-Undecen-1-yl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.876-0.880 | |
Record name | 10-Undecen-1-yl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
10-Undecen-1-yl acetate | |
CAS RN |
112-19-6 | |
Record name | 10-Undecen-1-yl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 10-Undecen-1-yl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecenyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525 | |
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Record name | 10-Undecen-1-ol, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10-Undecen-1-ol, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undec-10-enyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 10-UNDECEN-1-YL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DOE964C4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 10-Undecenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031017 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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